molecular formula C10H15NO2 B2832936 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one CAS No. 2224412-35-3

1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one

Cat. No. B2832936
CAS RN: 2224412-35-3
M. Wt: 181.235
InChI Key: XLNXUMXAXONTMM-BDAKNGLRSA-N
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Description

1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one, also known as HUP-185, is a synthetic compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various disease conditions.

Scientific Research Applications

1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one has shown promising results in various scientific research applications, including neuroprotection, anti-inflammatory, and anticancer activities. It has been reported to protect neuronal cells from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one also exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has shown promising anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

Mechanism Of Action

The exact mechanism of action of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. It has been reported to activate the Nrf2-ARE pathway, which is a major cellular defense mechanism against oxidative stress. 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one also inhibits the NF-κB pathway, which is a key regulator of inflammation. Moreover, it has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has been reported to scavenge free radicals and inhibit lipid peroxidation, which are major contributors to oxidative stress-induced damage. 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways.

Advantages And Limitations For Lab Experiments

1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one has several advantages as a research tool, including its synthetic availability, stability, and potency. It can be easily synthesized in large quantities and has a long shelf life. Moreover, it exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, there are also some limitations associated with the use of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions that could be explored in the research of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one. One potential area of investigation is the development of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential area of investigation is the use of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one as an adjuvant therapy for cancer treatment. Moreover, the mechanism of action of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one could be further elucidated by studying its interactions with various signaling pathways and biomolecules. Overall, 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one has shown great potential as a research tool and a therapeutic agent, and further studies are warranted to fully explore its potential.

Synthesis Methods

The synthesis of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one involves the reaction of 3,4-dihydro-2H-pyran with 3-aminoprop-2-en-1-one in the presence of a catalyst. The reaction proceeds through a cyclization process to form the furo[3,4-b]pyridine ring system, followed by the addition of the propenone group to the nitrogen atom. The final product is obtained after purification and characterization by various analytical techniques.

properties

IUPAC Name

1-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-10(12)11-5-3-4-8-6-13-7-9(8)11/h2,8-9H,1,3-7H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXUMXAXONTMM-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H]2[C@@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-1-[(4ar,7as)-octahydrofuro[3,4-b]pyridin-1-yl]prop-2-en-1-one

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